

T-3764518: Application Notes and Protocols for High-Throughput Screening Assays

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Compound of Interest

Compound Name: T-3764518

Cat. No.: B10828366

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For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3764518 is a potent and selective small molecule inhibitor of Stearoyl-CoA Desaturase-1 (SCD1). SCD1 is a key enzyme in fatty acid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This process is crucial for maintaining the appropriate balance of fatty acids in cellular membranes and for lipid signaling. In various cancer cells, SCD1 is overexpressed and plays a significant role in promoting cell proliferation and survival. Inhibition of SCD1 by **T-3764518** disrupts this balance, leading to an accumulation of SFAs, which in turn induces endoplasmic reticulum (ER) stress and ultimately results in apoptosis (programmed cell death). Furthermore, SCD1 inhibition has been shown to suppress the Wnt/ β -catenin signaling pathway, which is often dysregulated in cancer. These characteristics make **T-3764518** a promising candidate for anticancer drug development and a valuable tool for studying the role of lipid metabolism in cancer biology.

Quantitative Data

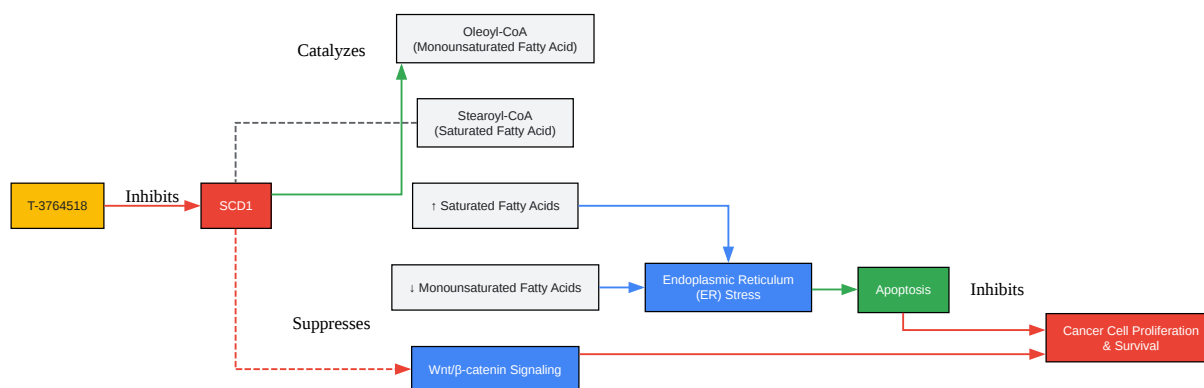
The inhibitory activity of **T-3764518** has been characterized in various assays. The following table summarizes the key quantitative data for **T-3764518**.

Parameter	Cell Line	Value	Assay Type
IC50	-	4.7 nM	SCD1 Enzyme Inhibition Assay
GI50	HCT116	2.7 nM	CellTiter-Glo® Luminescent Cell Viability Assay

IC50 (Half-maximal inhibitory concentration): The concentration of **T-3764518** required to inhibit the activity of the SCD1 enzyme by 50%. GI50 (Half-maximal growth inhibition): The concentration of **T-3764518** required to inhibit the growth of HCT116 cells by 50%.

Signaling Pathway of T-3764518

The primary mechanism of action of **T-3764518** is the inhibition of SCD1. This initiates a cascade of cellular events, as depicted in the signaling pathway diagram below.



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T-3764518 inhibits SCD1, leading to ER stress, apoptosis, and suppression of Wnt signaling.

Experimental Protocols

High-Throughput Screening (HTS) for Cell Viability Using CellTiter-Glo®

This protocol is designed for a 384-well plate format and is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay technical bulletin. It is a representative protocol for determining the GI50 of **T-3764518** in a cancer cell line such as HCT116.

Materials:

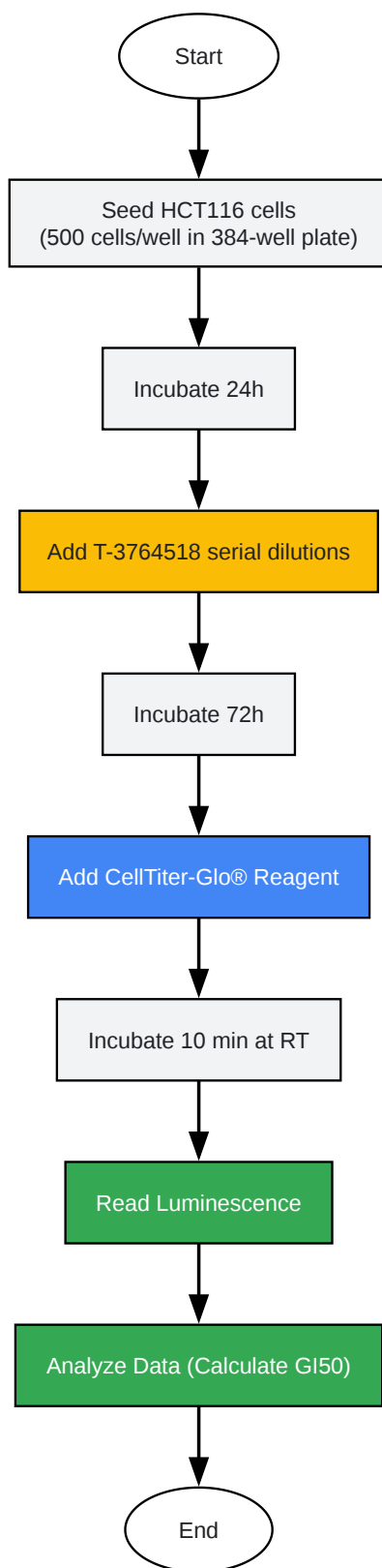
- HCT116 cells
- McCoy's 5A medium (or other appropriate cell culture medium)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- **T-3764518** compound stock solution (e.g., 10 mM in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
- Opaque-walled 384-well microplates
- Luminometer

Protocol:

- Cell Culture:

- Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Subculture cells every 2-3 days to maintain logarithmic growth.
- Cell Seeding:
 - Harvest HCT116 cells using Trypsin-EDTA and resuspend in fresh culture medium.
 - Count the cells and adjust the cell suspension to a density of 2×10^4 cells/mL.
 - Dispense 25 µL of the cell suspension into each well of a 384-well opaque-walled plate (resulting in 500 cells/well).
 - Incubate the plate for 24 hours to allow cells to attach.
- Compound Preparation and Addition:
 - Prepare a serial dilution of **T-3764518** in culture medium. A typical concentration range for a compound with nanomolar potency would be from 1 µM down to 0.01 nM. It is recommended to perform a 10-point, 3-fold serial dilution.
 - Include a vehicle control (e.g., 0.1% DMSO in culture medium) and a positive control for cell death (e.g., a known cytotoxic agent).
 - Carefully add 5 µL of the diluted compound solutions to the respective wells.
- Incubation:
 - Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- CellTiter-Glo® Assay:
 - Equilibrate the CellTiter-Glo® reagent and the assay plate to room temperature for approximately 30 minutes.
 - Add 30 µL of CellTiter-Glo® reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a luminometer.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the GI50 value.



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